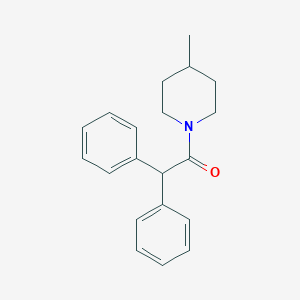![molecular formula C14H9N5OS2 B239722 N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]thiophene-2-carboxamide](/img/structure/B239722.png)
N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]thiophene-2-carboxamide, also known as TTA-P2, is a small molecule that has been widely used in scientific research due to its unique properties.
Mecanismo De Acción
N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]thiophene-2-carboxamide exerts its effects by activating peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates gene expression. PPARγ activation leads to the upregulation of genes involved in glucose and lipid metabolism, as well as the downregulation of genes involved in inflammation and cell proliferation.
Biochemical and Physiological Effects
N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]thiophene-2-carboxamide has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes. It has also been found to inhibit the growth of cancer cells and induce apoptosis. In addition, N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]thiophene-2-carboxamide has been shown to have neuroprotective effects and improve cognitive function in animal models of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]thiophene-2-carboxamide in lab experiments is its specificity for PPARγ activation, which allows for targeted effects on gene expression. However, one limitation is its potential toxicity at high doses, which must be taken into consideration when designing experiments.
Direcciones Futuras
There are several potential future directions for research on N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]thiophene-2-carboxamide. One area of interest is its potential as a therapy for Alzheimer's disease, as it has been shown to improve cognitive function in animal models of neurodegenerative disorders. Another area of interest is its potential as a therapy for obesity, as it has been shown to improve glucose metabolism and insulin sensitivity. Additionally, further studies are needed to determine the optimal dosing and delivery methods for N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]thiophene-2-carboxamide in order to maximize its therapeutic potential.
Métodos De Síntesis
N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]thiophene-2-carboxamide can be synthesized using a multi-step process that involves the reaction of 2-bromo thiophene with 4-amino-1,2,4-triazole-3-thiol to form 2-(4-amino-1,2,4-triazol-3-yl)thiophene. The resulting compound is then reacted with 4-bromoacetophenone to yield N-[4-(4-acetylphenyl)thiophen-2-yl]-1,2,4-triazole-3-thione, which is then converted to N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]thiophene-2-carboxamide through a final reaction with isocyanate.
Aplicaciones Científicas De Investigación
N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]thiophene-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. It has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]thiophene-2-carboxamide has also been found to improve glucose metabolism and insulin sensitivity, making it a potential therapy for diabetes. In addition, N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]thiophene-2-carboxamide has been shown to have neuroprotective effects and improve cognitive function, making it a potential therapy for neurodegenerative disorders.
Propiedades
Nombre del producto |
N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]thiophene-2-carboxamide |
|---|---|
Fórmula molecular |
C14H9N5OS2 |
Peso molecular |
327.4 g/mol |
Nombre IUPAC |
N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C14H9N5OS2/c20-12(11-2-1-7-21-11)16-10-5-3-9(4-6-10)13-18-19-8-15-17-14(19)22-13/h1-8H,(H,16,20) |
Clave InChI |
JYMVXSKFWHDTDX-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)C3=NN4C=NN=C4S3 |
SMILES canónico |
C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)C3=NN4C=NN=C4S3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 3-{[(4-bromophenyl)acetyl]amino}benzoate](/img/structure/B239639.png)






![N-(3,5-dimethylphenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B239664.png)

![3-phenyl-N-[4-(pyridin-4-ylmethyl)phenyl]propanamide](/img/structure/B239666.png)
![2-methyl-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B239670.png)
![N-[4-(diethylamino)-2-methylphenyl]-4-methylbenzamide](/img/structure/B239678.png)

